molecular formula C42H30N4O2S B14215200 1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) CAS No. 796884-22-5

1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)

Cat. No.: B14215200
CAS No.: 796884-22-5
M. Wt: 654.8 g/mol
InChI Key: VQWCNSQKIFSPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. This reaction is often catalyzed by iodine, which facilitates the formation of electrophilic particles necessary for the oxidative coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone groups to sulfides.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Another sulfonyl-containing compound with different functional groups.

    1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(3-chloro-4-methylphenyl)urea): Similar structure but with chlorinated aromatic rings.

Uniqueness

1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) is unique due to its combination of multiple aromatic rings and pyrazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

796884-22-5

Molecular Formula

C42H30N4O2S

Molecular Weight

654.8 g/mol

IUPAC Name

1-[4-[4-(3,5-diphenylpyrazol-1-yl)phenyl]sulfonylphenyl]-3,5-diphenylpyrazole

InChI

InChI=1S/C42H30N4O2S/c47-49(48,37-25-21-35(22-26-37)45-41(33-17-9-3-10-18-33)29-39(43-45)31-13-5-1-6-14-31)38-27-23-36(24-28-38)46-42(34-19-11-4-12-20-34)30-40(44-46)32-15-7-2-8-16-32/h1-30H

InChI Key

VQWCNSQKIFSPFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.